

# Sucunamostat Clinical Trial Data: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sucunamostat**

Cat. No.: **B10823807**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of available clinical trial data for **Sucunamostat** (SCO-792), an oral enteropeptidase inhibitor. The performance of **Sucunamostat** is compared with other relevant therapeutic alternatives, supported by experimental data from clinical trials. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

## Executive Summary

**Sucunamostat** is a first-in-class, orally administered, reversible inhibitor of enteropeptidase, a key enzyme in protein digestion. By inhibiting this enzyme, **Sucunamostat** reduces the absorption of amino acids from the gut. This mechanism of action holds therapeutic potential for a range of metabolic and rare diseases. Clinical development has focused on type 2 diabetes with kidney disease, obesity, and rare metabolic disorders such as phenylketonuria (PKU) and maple syrup urine disease (MSUD).

This guide presents a detailed analysis of a Phase 2a clinical trial of **Sucunamostat** in patients with type 2 diabetes and albuminuria. For other indications such as obesity, where clinical data for **Sucunamostat** is not yet publicly available, a comparison is made with preclinical data for **Sucunamostat** and extensive clinical data from established therapies like GLP-1 receptor agonists. For rare diseases, the therapeutic rationale of **Sucunamostat** is discussed in the context of current and emerging treatments.

# Data Presentation: Sucunamostat in Diabetic Kidney Disease

An exploratory Phase 2a clinical trial evaluated the efficacy and safety of **Sucunamostat** in patients with type 2 diabetes and albuminuria.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Baseline Characteristics of Patients in the Phase 2a Trial of **Sucunamostat**

| Characteristic                    | Placebo (n=15)        | SCO-792 500 mg QD (n=29) | SCO-792 500 mg TID (n=28) |
|-----------------------------------|-----------------------|--------------------------|---------------------------|
| Age (years)                       | 65.5 ± 7.2            | 64.1 ± 8.1               | 63.1 ± 8.7                |
| Male (%)                          | 80.0                  | 82.8                     | 82.1                      |
| HbA1c (%)                         | 7.8 ± 0.8             | 7.7 ± 0.8                | 7.8 ± 0.8                 |
| eGFR (mL/min/1.73m <sup>2</sup> ) | 58.1 ± 21.5           | 59.3 ± 22.4              | 56.9 ± 19.8               |
| UACR (mg/g)                       | 785.4 (398.8, 1512.1) | 832.9 (415.5, 1552.0)    | 788.6 (433.2, 1450.5)     |

Data are presented as mean ± standard deviation or median (interquartile range). QD: once daily; TID: three times daily.

Table 2: Efficacy Outcomes of the Phase 2a Trial of **Sucunamostat** at 12 Weeks

| Outcome                                                | Placebo (n=15) | SCO-792 500 mg QD (n=29) | SCO-792 500 mg TID (n=28) |
|--------------------------------------------------------|----------------|--------------------------|---------------------------|
| UACR Change from Baseline (%)                          | -14%           | -27%                     | -28%                      |
| P-value vs. Baseline                                   | 0.4407         | 0.0271                   | 0.0211                    |
| HbA1c Change from Baseline (%)                         | -0.11 ± 0.35   | -0.15 ± 0.51             | -0.38 ± 0.58*             |
| eGFR Change from Baseline (mL/min/1.73m <sup>2</sup> ) | -1.5 ± 5.8     | -2.3 ± 7.1               | -3.1 ± 6.9                |

Statistically significant decrease from baseline in the TID group. UACR changes were not statistically significant when compared to placebo.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Comparison with Alternatives

### Diabetic Kidney Disease: SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT2) inhibitors are an established class of drugs for the treatment of chronic kidney disease (CKD), including in patients with type 2 diabetes.

Table 3: Comparison of Renal Outcomes with SGLT2 Inhibitors

| Trial       | Drug          | Patient Population   | Primary Renal Outcome                                                        | Relative Risk Reduction |
|-------------|---------------|----------------------|------------------------------------------------------------------------------|-------------------------|
| DAPA-CKD    | Dapagliflozin | CKD with/without T2D | Sustained ≥50% eGFR decline, end-stage kidney disease, renal or CV death     | 39%                     |
| EMPA-KIDNEY | Empagliflozin | CKD with/without T2D | Progression of kidney disease or cardiovascular death                        | 28%                     |
| CREDENCE    | Canagliflozin | T2D and CKD          | End-stage kidney disease, doubling of serum creatinine, or renal or CV death | 30%                     |

Data compiled from published studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Obesity: GLP-1 Receptor Agonists

While clinical data for **Sucunamostat** in obesity is not yet available, preclinical studies in diet-induced obese (DIO) mice showed that **Sucunamostat** treatment led to a reduction in food intake and body weight.[\[7\]](#) In comparison, GLP-1 receptor agonists have demonstrated significant weight loss in large-scale clinical trials.

Table 4: Weight Loss Efficacy of GLP-1 Receptor Agonists in Patients with Obesity

| Drug               | Trial                         | Duration | Mean Weight Loss (%) |
|--------------------|-------------------------------|----------|----------------------|
| Semaglutide 2.4 mg | STEP 1                        | 68 weeks | -14.9%               |
| Tirzepatide 15 mg  | SURMOUNT-1                    | 72 weeks | -20.9%               |
| Liraglutide 3.0 mg | SCALE Obesity and Prediabetes | 56 weeks | -8.0%                |

Data compiled from published studies.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocols

### Sucunamostat Phase 2a Trial in Diabetic Kidney Disease

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Participants: 72 patients with type 2 diabetes mellitus, a urine albumin-to-creatinine ratio (UACR) of 200-5000 mg/g, and an estimated glomerular filtration rate (eGFR) >30 mL/min/1.73 m<sup>2</sup>.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Intervention: Patients were randomized (1:2:2) to receive placebo, **Sucunamostat** 500 mg once daily (QD), or **Sucunamostat** 500 mg three times daily (TID) for 12 weeks.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Primary Endpoints: Change in UACR from baseline, safety, and tolerability.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Secondary and Exploratory Endpoints: Change in eGFR and the proportion of patients with at least a 30% reduction in UACR.[\[1\]](#)

## Mandatory Visualization

### Signaling Pathways

The mechanism of action of **Sucunamostat**, through the inhibition of enteropeptidase, leads to reduced amino acid absorption. This dietary amino acid restriction is known to impact key cellular signaling pathways that regulate metabolism and cell growth, such as the mTOR and

GCN2 pathways. Preclinical studies also suggest an effect on the secretion of FGF21, a metabolic hormone.



[Click to download full resolution via product page](#)

Caption: **Sucunamostat's** inhibition of enteropeptidase and subsequent impact on cellular signaling pathways.

## Experimental Workflow

The following diagram illustrates the workflow of the Phase 2a clinical trial of **Sucunamostat** in patients with diabetic kidney disease.



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 2a clinical trial for **Sucunamostat** in diabetic kidney disease.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scohia.com [scohia.com]
- 4. kidneynews.org [kidneynews.org]
- 5. Prescribing SGLT2 Inhibitors in Patients With CKD: Expanding Indications and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of SGLT2 Inhibitors on Renal Outcomes in Patients With Chronic Kidney Disease: A Meta-Analysis [frontiersin.org]
- 7. scohia.com [scohia.com]
- 8. GLP-1 drugs effective for weight loss, but more independent studies needed | Cochrane [cochrane.org]
- 9. researchgate.net [researchgate.net]
- 10. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- To cite this document: BenchChem. [Sucunamostat Clinical Trial Data: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823807#statistical-analysis-of-sucunamostat-clinical-trial-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)